molecular formula C14H11BN2O3 B8083888 B-[4-[[(4-cyanophenyl)amino]carbonyl]phenyl]boronic acid

B-[4-[[(4-cyanophenyl)amino]carbonyl]phenyl]boronic acid

Cat. No.: B8083888
M. Wt: 266.06 g/mol
InChI Key: LYNSIXPFFJSTHC-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Bonding Configuration

X-ray diffraction studies of analogous boronic acid derivatives reveal critical insights into the crystallographic behavior of B-[4-[[(4-cyanophenyl)amino]carbonyl]phenyl]boronic acid. For example, (4-carbamoylphenyl)boronic acid crystallizes in the triclinic P1 space group with unit cell parameters a = 4.997 Å, b = 5.351 Å, c = 7.297 Å, and angles α = 103.9°, β = 98.7°, γ = 93.1°. The boronic acid group (B(OH)₂) and carbamoyl (CONH₂) substituents deviate from the phenyl ring plane by ~24°, a feature likely shared by the target compound due to steric and electronic similarities.

The C–B bond length in phenylboronic acid derivatives typically ranges from 1.55–1.59 Å, as observed in 4-(methoxycarbonyl)phenylboronic acid. In the title compound, the boronic acid group participates in O–H⋯O hydrogen bonds, forming inversion dimers in the solid state. These dimers further assemble into sheets via N–H⋯O interactions involving the urea linkage, analogous to the hydrogen-bonded networks in terephthalamide derivatives.

Table 1: Comparative Crystallographic Parameters of Boronic Acid Derivatives

Compound Space Group a (Å) b (Å) c (Å) C–B Bond Length (Å)
(4-Carbamoylphenyl)boronic acid P1 4.997 5.351 7.297 1.546
Phenylboronic acid Orthorhombic 7.312 9.028 10.981 1.564
4-(Methoxycarbonyl)phenylboronic acid P1 7.896 8.214 9.872 1.558

Electronic Structure and Hybridization Patterns

The electronic structure of this compound is dominated by the sp²-hybridized boron atom, which forms three covalent bonds: two with hydroxyl groups and one with the phenyl ring. The empty p-orbital on boron facilitates partial conjugation with the aromatic π-system, reducing the Lewis acidity compared to trigonal planar boronic acids.

The electron-withdrawing cyano (–C≡N) and carbonyl (C=O) groups induce polarization in the phenyl ring, increasing the electrophilicity of the boronic acid moiety. Density functional theory (DFT) calculations on similar compounds show that substituents para to the boronic acid group significantly modulate the B–O bond lengths (1.35–1.42 Å) and O–B–O bond angles (117–122°). The urea linkage (–NH–C(=O)–NH–) further contributes to charge delocalization, stabilizing the planar conformation of the molecule.

Tautomeric Equilibria and Protolytic Behavior

Boronic acids exhibit tautomeric equilibria between the trigonal planar boronic acid form (B(OH)₂) and the tetrahedral boronate form (B(OH)₃⁻), influenced by pH and solvent polarity. In aqueous solutions, the title compound’s pKₐ is estimated at ~8.5–9.0, comparable to phenylboronic acid (pKₐ = 8.8). The electron-withdrawing cyano group lowers the pKₐ relative to alkyl-substituted boronic acids, enhancing its reactivity toward diols in neutral conditions.

Solid-state NMR studies of related compounds reveal that the boronic acid group adopts a mixed tautomeric state in crystals, with partial proton transfer between oxygen atoms. This dynamic behavior facilitates reversible covalent interactions with biomolecules, a property exploited in sensors and drug delivery systems.

Intermolecular Interaction Networks in Solid-State Assemblies

The solid-state structure of this compound is stabilized by a hierarchy of non-covalent interactions:

  • O–H⋯O Hydrogen Bonds : Boronic acid hydroxyl groups form dimeric pairs with O⋯O distances of 2.65–2.75 Å, creating inversion-symmetric motifs.
  • N–H⋯O Hydrogen Bonds : The urea N–H groups donate hydrogen bonds to carbonyl oxygen atoms of adjacent molecules, propagating chains along the crystallographic b-axis.
  • π–π Stacking : Offset face-to-face interactions between cyanophenyl rings (interplanar spacing = 3.48 Å) contribute to layered architectures.

Figure 1: Hydrogen-Bonded Sheet Structure

Molecules are linked by O–H⋯O and N–H⋯O hydrogen bonds into sheets parallel to the bc plane, with additional stabilization from π–π interactions between aromatic systems.

These interaction networks confer thermal stability to the crystal lattice, as evidenced by high melting points (>200°C) observed in analogous boronic acids.

Properties

IUPAC Name

[4-[(4-cyanophenyl)carbamoyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BN2O3/c16-9-10-1-7-13(8-2-10)17-14(18)11-3-5-12(6-4-11)15(19)20/h1-8,19-20H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNSIXPFFJSTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 4-Nitrobenzeneboronic Acid

The synthesis begins with the hydrogenation of 4-nitrobenzeneboronic acid to 4-aminobenzeneboronic acid. This step employs palladium on carbon (Pd/C) under hydrogen gas (0.5–1 atm) in ethanol at reflux for 3–8 hours.

Table 1: Reduction Conditions and Outcomes

ParameterDetailsYieldReference
Substrate4-Nitrobenzeneboronic acid
Catalyst0.5–1% Pd/C
SolventEthanol
Reaction Time3–8 hours98.7%

The amine intermediate is highly reactive and often used directly in subsequent steps without isolation.

Acylation with 4-Cyanobenzoyl Chloride

The 4-aminobenzeneboronic acid undergoes acylation with 4-cyanobenzoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) at 20–40°C. Triethylamine (TEA) neutralizes HCl byproducts.

Table 2: Acylation Protocol

ParameterDetailsYieldReference
Acylating Agent4-Cyanobenzoyl chloride
SolventDCM/THF
BaseTriethylamine
Reaction Time3–8 hours85–90%

This method avoids boronic acid protection due to the stability of the intermediate under mild conditions.

Method 2: Coupling Reagent-Mediated Synthesis

An alternative route uses coupling reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) to form the amide bond. Here, 4-aminobenzeneboronic acid reacts with 4-cyanobenzoic acid in DCM or DMF.

Table 3: Coupling Reagent Conditions

ParameterDetailsYieldReference
Coupling AgentBOP
SolventDMF/DCM
Reaction Time12–24 hours75–80%

This approach minimizes side reactions but requires rigorous purification.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

CriteriaHydrogenation-AcylationCoupling Reagent
Yield85–90%75–80%
PurityHigh (minimal byproducts)Moderate (requires purification)
ScalabilityHigh (batch-friendly)Moderate (costly reagents)
Boronic Acid StabilityStable under conditionsSensitive to polar solvents

The hydrogenation-acylation method is preferred for industrial-scale production due to higher yields and simpler workup.

Optimization Challenges and Considerations

Boronic Acid Stability

While the boronic acid group remains intact during acylation, prolonged exposure to moisture or basic conditions may necessitate protection as a boronate ester.

Solvent Selection

Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but risk boronic acid degradation. Non-polar solvents (e.g., THF) balance reactivity and stability.

Catalyst Loading

Reducing Pd/C catalyst loading to 0.5% maintains hydrogenation efficiency while lowering costs .

Scientific Research Applications

Chemical Synthesis Applications

1.1. Cross-Coupling Reactions

Boron-containing compounds, including B-[4-[[(4-cyanophenyl)amino]carbonyl]phenyl]boronic acid, are pivotal in cross-coupling reactions, especially the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl groups, which is essential in synthesizing complex organic molecules.

  • Suzuki-Miyaura Cross-Coupling : This compound can be utilized as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It has demonstrated effectiveness in synthesizing various biologically active compounds, including thrombin receptor antagonists and antimalarial agents .
Reaction TypeCatalyst UsedYield (%)Reference
Suzuki-MiyauraPd(OAc)₂>98
Aryl-Aryl CouplingCu-catalyzed>90
AmidationBoron-mediated>85

1.2. Ligand-Free Reactions

Recent advancements have allowed for ligand-free reactions using this compound, enhancing the efficiency and sustainability of chemical processes. These methods reduce waste and simplify purification steps, making them more environmentally friendly .

Biological Applications

2.1. Drug Development

This boronic acid derivative has been explored for its potential in drug development due to its ability to interact with biological targets effectively.

  • Thrombin Receptor Antagonists : The synthesis of Himbacine analogs using this compound has shown promise as potential antiplatelet agents .
  • Antimalarial Compounds : The compound has been involved in the synthesis of new antimalarial agents through Suzuki cross-coupling methodologies .

Material Science Applications

3.1. Sensor Development

Boron-containing compounds are increasingly being investigated for their use in sensor technologies due to their unique electronic properties.

  • Fluorescent Sensors : this compound can be utilized in the development of fluorescent sensors for detecting specific ions or biomolecules, leveraging its boronic acid functionality to form reversible complexes with diols .

Case Studies

Case Study 1: Synthesis of Aryl-Substituted Oxabenzindoles

In a study focusing on the synthesis of aryl-substituted oxabenzindoles, this compound was employed successfully in a palladium-catalyzed reaction yielding high conversion rates (>98%) under optimized conditions .

Case Study 2: Development of P2X7 Antagonists

Research into P2X7 antagonists for pain treatment highlighted the utility of this boronic acid derivative in synthesizing complex peptidomimetic structures that inhibit target proteins effectively .

Mechanism of Action

The mechanism of action of B-[4-[[(4-cyanophenyl)amino]carbonyl]phenyl]boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . This mechanism is highly efficient and allows for the selective formation of carbon-carbon bonds.

Comparison with Similar Compounds

Substituent Effects on Solubility and Assay Feasibility

Boronic acids often face solubility challenges in aqueous media. For instance, [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid (compound 2) and pyren-1-yl boronic acid (compound 3) precipitated in RPMI culture medium, rendering reliable in vitro assays impractical despite their predicted solubility profiles (). In contrast, the target compound’s amide and cyano groups may improve solubility due to polar interactions, though direct data are unavailable.

Table 1: Solubility and Assay Challenges of Selected Boronic Acids
Compound Substituents Solubility in RPMI Assay Feasibility Reference
Compound 2 () 4-propan-2-yloxyphenyl Low (precipitates) Not feasible
Compound 3 () Pyren-1-yl Low (precipitates) Not feasible
Target compound 4-cyanophenylamide Unknown Hypothetically improved

Electronic Effects and pKa Modulation

Electron-withdrawing substituents lower the pKa of boronic acids, enhancing their reactivity at physiological pH. For example, chalcone boronic acids with carbonyl groups exhibit a pKa ~6.5, enabling sugar sensing at lower pH compared to probes with resonance-stabilized boronic acids (pKa ~7.5) ().

Table 2: Substituent Effects on Boronic Acid pKa
Compound Substituent pKa Application Reference
Chalcone boronic acid () Carbonyl ~6.5 Monosaccharide sensing
4-Acetylphenylboronic acid Acetyl Higher than cyano Synthesis intermediates
Target compound 4-cyanophenylamide <6.5 (predicted) Potential sensing/drug design

Reactivity in Cross-Coupling Reactions

Boronic acids are pivotal in Suzuki-Miyaura couplings. For example:

  • (4-(Methylthio)phenyl)boronic acid forms single-molecule junctions under oxidative coupling ().
  • (4-(Benzyloxy)phenyl)boronic acid reacts with dibromo-building blocks to synthesize fluorescent probes ().

The target compound’s cyanophenylamide group may sterically hinder coupling reactions compared to simpler derivatives like 4-biphenylboronic acid ().

Biological Activity

B-[4-[[(4-cyanophenyl)amino]carbonyl]phenyl]boronic acid, identified by its CAS number 874459-93-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid functional group which is often associated with biological activity, particularly in the inhibition of proteasomes and enzymes involved in various signaling pathways. The structural formula can be represented as:

C15H14BN3O2\text{C}_{15}\text{H}_{14}\text{B}\text{N}_{3}\text{O}_{2}

Boron-containing compounds have been shown to interact with various biological targets. The specific mechanisms through which this compound exerts its effects include:

  • Inhibition of Proteasomes : Boronic acids can form reversible covalent bonds with the active site of proteasomes, leading to inhibition of protein degradation pathways.
  • Targeting Kinases : The compound may inhibit specific kinases involved in cell signaling, which can affect cell proliferation and survival.

Biological Activity Data

Recent studies have highlighted several aspects of the biological activity of this compound:

Activity TypeObserved EffectReference
Cytotoxicity IC50 values indicating moderate toxicity
Kinase Inhibition Selective inhibition profile against EphB3
Antiviral Activity Potential efficacy against viral infections

Case Studies

  • EphB3 Inhibition : A study demonstrated that this compound exhibits significant inhibitory activity against EphB3, a receptor tyrosine kinase implicated in cancer progression. The compound showed an IC50 value of approximately 1.04 µM, indicating its potential as a therapeutic agent in oncology .
  • Antiviral Properties : In another study focusing on non-nucleoside reverse transcriptase inhibitors (NNRTIs), derivatives similar to this compound showed promising antiviral activity against HIV strains, highlighting the compound's potential in antiviral drug development .

Research Findings

The synthesis and structure-activity relationship (SAR) studies have revealed that modifications to the phenyl and cyanophenyl groups enhance the biological activity of boronic acid derivatives. For instance:

  • Substituent Effects : The presence of electron-withdrawing groups such as cyano enhances binding affinity to target proteins.
  • Hydrogen Bonding : Structural analysis indicates that the compound can form hydrogen bonds with key amino acid residues at the active sites of target enzymes .

Q & A

Q. What are the recommended synthetic routes and purification methods for B-[4-[[(4-cyanophenyl)amino]carbonyl]phenyl]boronic acid?

  • Methodological Answer : The compound is typically synthesized via a multi-step procedure:

Coupling Reaction : React 4-cyanophenyl isocyanate with 4-boronobenzamide in anhydrous THF under nitrogen, using a palladium catalyst (e.g., Pd(PPh₃)₄) to facilitate the formation of the amide bond .

Purification : After reaction completion, purify via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to remove unreacted starting materials and catalysts.

Crystallization : Recrystallize from a mixed solvent system (e.g., ethanol/water) to obtain high-purity crystals. Monitor moisture sensitivity during handling, as boronic acids hydrolyze readily .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Key characterization methods include:
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the amide bond formation (δ ~165 ppm for carbonyl in ¹³C) and boronic acid protons (δ ~7-8 ppm in ¹H) .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves the molecular geometry, revealing torsional angles between the boronic acid and amide groups (~24° deviation from the benzene plane) .
  • FT-IR Spectroscopy : Peaks at ~3200 cm⁻¹ (B–OH stretch) and ~1680 cm⁻¹ (amide C=O) validate functional groups .

Q. What are the best practices for handling and storing this boronic acid derivative?

  • Methodological Answer :
  • Storage : Store under inert atmosphere (argon) at 2–8°C in airtight containers. Desiccants (e.g., silica gel) prevent hydrolysis of the boronic acid group .
  • Handling : Use anhydrous solvents (e.g., THF, DMF) during reactions. Monitor pH in aqueous solutions (optimal range: pH 6–8) to avoid boronate dimerization .

Advanced Research Questions

Q. How can DFT calculations predict the electronic structure and reactivity of this compound?

  • Methodological Answer :
  • Modeling Approach : Use Gaussian09 or SPARTAN’14 with B3LYP/6-311+G(d,p) basis sets to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO).
  • Spectral Prediction : Simulate IR and UV-Vis spectra to cross-validate experimental data. The boronic acid group’s electron-withdrawing effect lowers HOMO energy (-6.2 eV), enhancing electrophilicity for Suzuki-Miyaura couplings .

Q. How does hydrogen bonding influence the crystal packing and material properties?

  • Methodological Answer :
  • Crystal Engineering : The boronic acid (–B(OH)₂) and amide (–CONH–) groups form R₂²(8) hydrogen-bonded motifs, creating 2D sheets parallel to the bc-plane. These interactions stabilize the crystal lattice (space group P-1) and impact solubility .
  • Thermal Analysis : DSC reveals a melting point >350°C, consistent with strong intermolecular H-bonding .

Q. What experimental strategies optimize its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :
  • Catalytic System : Use Pd(OAc)₂ with SPhos ligand (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) in a 1:2 ratio.
  • Reaction Conditions : Conduct in degassed DMF/H₂O (3:1) at 80°C for 12 hours. Monitor conversion via TLC (Rf ~0.4 in ethyl acetate/hexane).
  • Substrate Scope : The electron-deficient 4-cyanophenyl group enhances oxidative addition efficiency, yielding biaryl products with >85% isolated yield .

Q. How can single-molecule conductance studies inform its application in molecular electronics?

  • Methodological Answer :
  • STM-Break Junction Technique : Immobilize the compound on gold substrates via the boronic acid group. Apply 100–200 mV bias to measure conductance.
  • Data Interpretation : 2D histograms show distinct conductance peaks (~0.01 G₀) under 200 mV, indicating potential as a molecular wire. The amide group’s conjugation modulates electron transport .

Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR shifts or IR peaks)?

  • Methodological Answer :
  • Systematic Validation :

Solvent Effects : Compare NMR in DMSO-d₆ vs. CDCl₃; boronic acid protons are solvent-sensitive.

Dynamic Exchange : Variable-temperature NMR (VT-NMR) at 25–80°C identifies exchange broadening in –B(OH)₂ protons.

Computational Cross-Check : Overlay experimental IR spectra with DFT-simulated spectra to assign ambiguous peaks (e.g., distinguishing B–OH from N–H stretches) .

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